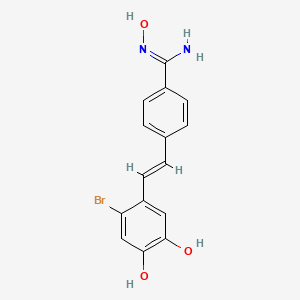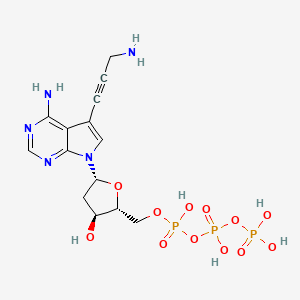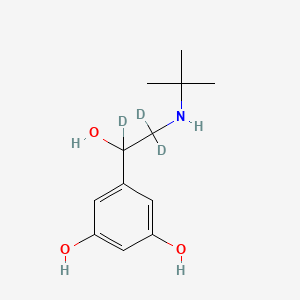
Lsd1-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lsd1-IN-6 is a novel inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression through the demethylation of histone proteins. LSD1 is involved in various physiological processes, including development, differentiation, and the maintenance of stemness in stem cells. It is also implicated in pathological processes such as cancer, making it a significant target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s inhibitory activity against LSD1. Common reagents used in the synthesis include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures. The production process may also include purification steps such as crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Lsd1-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Lsd1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in various chemical processes and to develop new chemical inhibitors.
Biology: Employed in research to understand the biological functions of LSD1 and its role in cellular processes such as differentiation and proliferation.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers and other diseases where LSD1 is implicated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting LSD1.
Wirkmechanismus
Lsd1-IN-6 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates specific lysine residues on histone proteins, which regulates gene expression by altering chromatin structure. By inhibiting LSD1, this compound prevents the removal of methyl groups, leading to changes in gene expression that can inhibit the proliferation of cancer cells and induce apoptosis. The molecular targets and pathways involved include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are key sites of methylation regulated by LSD1 .
Vergleich Mit ähnlichen Verbindungen
Lsd1-IN-6 is unique among LSD1 inhibitors due to its specific chemical structure and high potency. Similar compounds include:
Tranylcypromine: A covalent LSD1 inhibitor that binds to the FAD cofactor.
Iadademstat (ORY-1001): A potent and selective LSD1 inhibitor in clinical trials for cancer treatment.
Bomedemstat (IMG-7289): An LSD1 inhibitor investigated for its therapeutic potential in hematological malignancies.
GSK-2879552: Another LSD1 inhibitor in clinical development for cancer therapy.
These compounds share the common goal of inhibiting LSD1 but differ in their chemical structures, mechanisms of action, and clinical applications. This compound stands out due to its unique structure and potential for high selectivity and efficacy .
Eigenschaften
Molekularformel |
C15H13BrN2O3 |
|---|---|
Molekulargewicht |
349.18 g/mol |
IUPAC-Name |
4-[(E)-2-(2-bromo-4,5-dihydroxyphenyl)ethenyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-8-14(20)13(19)7-11(12)6-3-9-1-4-10(5-2-9)15(17)18-21/h1-8,19-21H,(H2,17,18)/b6-3+ |
InChI-Schlüssel |
JDEDYOAMPIVKCF-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2Br)O)O)/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2Br)O)O)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)



